1-(3,4-dimethylphenyl)-5-ethyl-1H-1,2,3-triazole-4-carboxylic acid
Overview
Description
1-(3,4-Dimethylphenyl)-5-ethyl-1H-1,2,3-triazole-4-carboxylic acid is a complex organic compound characterized by its unique structure, which includes a triazole ring and a phenyl group with two methyl substituents
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,4-dimethylphenyl)-5-ethyl-1H-1,2,3-triazole-4-carboxylic acid typically involves multiple steps, starting with the preparation of the phenyl group and the triazole ring. One common method is the Huisgen cycloaddition , which involves the reaction of an azide with an alkyne under copper(I) catalysis to form the triazole ring. The phenyl group with methyl substituents can be prepared through Friedel-Crafts alkylation.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 1-(3,4-Dimethylphenyl)-5-ethyl-1H-1,2,3-triazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The phenyl group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The triazole ring can be reduced to form aminotriazoles.
Substitution: The compound can undergo nucleophilic substitution reactions at the triazole ring or the phenyl group.
Common Reagents and Conditions:
Oxidation reactions may use reagents such as potassium permanganate or chromic acid.
Reduction reactions can be carried out using hydrogen gas and a metal catalyst.
Substitution reactions may involve nucleophiles like amines or halides under various conditions.
Major Products Formed:
Oxidation: Quinones, hydroquinones, and other oxidized phenyl derivatives.
Reduction: Aminotriazoles and other reduced triazole derivatives.
Substitution: Substituted triazoles and phenyl derivatives.
Scientific Research Applications
1-(3,4-Dimethylphenyl)-5-ethyl-1H-1,2,3-triazole-4-carboxylic acid has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound may serve as a probe or inhibitor in biological studies, particularly in enzyme inhibition assays.
Medicine: It has potential therapeutic applications, such as in the development of new drugs targeting specific diseases.
Industry: The compound can be used in the production of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism by which 1-(3,4-dimethylphenyl)-5-ethyl-1H-1,2,3-triazole-4-carboxylic acid exerts its effects depends on its molecular targets and pathways. For example, if used as an enzyme inhibitor, the compound may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The specific molecular targets and pathways involved would depend on the biological context in which the compound is used.
Comparison with Similar Compounds
1-(3,4-Dimethylphenyl)-5-ethyl-1H-1,2,3-triazole-4-carboxylic acid can be compared with other triazole derivatives, such as:
1-(3,4-dimethylphenyl)-1H-1,2,3-triazole-4-carboxylic acid: Similar structure but without the ethyl group.
1-(3,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid: Similar structure but with a methyl group instead of an ethyl group.
1-(3,4-dimethylphenyl)-5-propyl-1H-1,2,3-triazole-4-carboxylic acid: Similar structure but with a propyl group instead of an ethyl group.
These compounds may exhibit different properties and reactivities due to the variation in their substituents, highlighting the uniqueness of this compound.
Properties
IUPAC Name |
1-(3,4-dimethylphenyl)-5-ethyltriazole-4-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O2/c1-4-11-12(13(17)18)14-15-16(11)10-6-5-8(2)9(3)7-10/h5-7H,4H2,1-3H3,(H,17,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MTDHWWUYHQGUPL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(N=NN1C2=CC(=C(C=C2)C)C)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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